(1R,2R)-2-(Pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride: is a synthetic organic compound that features a cyclopropane ring substituted with a pyrimidinyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Pyrimidinyl Group: The pyrimidinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the cyclopropane intermediate.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, where the intermediate reacts with carbon dioxide under basic conditions.
Hydrochloride Salt Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the carboxylic acid group may be converted to other functional groups such as esters or amides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The pyrimidinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Esters, amides, or ketones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme-substrate interactions and other biochemical processes.
Medicine
Drug Development: It may be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely and are typically elucidated through detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
- rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-carboxylic acid
- rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-carboxamide
- rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-methanol
Uniqueness
rac-(1R,2R)-2-(pyrimidin-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrochloride salt form enhances its solubility and stability, making it more versatile for various applications.
Properties
Molecular Formula |
C8H9ClN2O2 |
---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
(1R,2R)-2-pyrimidin-4-ylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H8N2O2.ClH/c11-8(12)6-3-5(6)7-1-2-9-4-10-7;/h1-2,4-6H,3H2,(H,11,12);1H/t5-,6-;/m1./s1 |
InChI Key |
POSYADSPGFROAM-KGZKBUQUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=NC=NC=C2.Cl |
Canonical SMILES |
C1C(C1C(=O)O)C2=NC=NC=C2.Cl |
Origin of Product |
United States |
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